

In-Depth Technical Guide to the Molecular Structure of Pentanamide

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Compound of Interest

Compound Name: Pentanamide

Cat. No.: B147674

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Abstract

Pentanamide (also known as valeramide) is a primary fatty amide derived from pentanoic acid. As a short-chain amide, it serves as a fundamental scaffold in organic chemistry and holds potential interest in the field of drug development, particularly due to the known neurological effects of related compounds like valproic acid. This technical guide provides a comprehensive overview of the molecular structure of **pentanamide**, including its physicochemical properties, detailed spectroscopic signatures, crystallographic data, and relevant biological context. The document adheres to stringent data presentation standards, offering quantitative information in structured tables and detailed experimental protocols. Visualizations of key workflows and biological pathways are provided using Graphviz to facilitate a deeper understanding of its chemical and potential pharmacological characteristics.

Molecular Identity and Physicochemical Properties

Pentanamide is an organic compound classified as a monocarboxylic acid amide.^[1] It is formally derived from the condensation of pentanoic acid (valeric acid) with ammonia.^[1] Its structure consists of a five-carbon linear alkyl chain attached to a primary amide functional group (-CONH₂).

Chemical Identifiers

A summary of the key chemical identifiers for **pentanamide** is presented in Table 1.

Identifier	Value
IUPAC Name	pentanamide[1][2]
Synonyms	Valeramide, n-Valeramide, Pentanimidic acid[1][2]
CAS Number	626-97-1[1][2]
Chemical Formula	C ₅ H ₁₁ NO[1][2]
Molecular Weight	101.15 g/mol [1]
SMILES	CCCCC(=O)N[1]
InChI	InChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7)[1]
InChIKey	IPWFJLQDVFKJDU-UHFFFAOYSA-N[1]

Physicochemical Data

The key physicochemical properties of **pentanamide** are detailed in Table 2. The amide group's ability to form strong hydrogen bonds results in a relatively high melting and boiling point compared to alkanes of similar molecular weight.

Property	Value
Physical State	White crystalline solid or flakes[3]
Melting Point	106 °C
Boiling Point	232.3 °C at 760 mmHg
Density	0.904 g/cm ³
Solubility	Soluble in water and polar organic solvents
Flash Point	94.3 °C

Structural Elucidation and Spectroscopic Analysis

The molecular structure of **pentanamide** has been thoroughly characterized using various spectroscopic and analytical techniques.

Crystallographic Data

The precise three-dimensional arrangement of atoms in the crystalline state of **pentanamide** has been determined by X-ray crystallography. The data, available through the Cambridge Crystallographic Data Centre (CCDC), provides exact bond lengths and angles.

A summary of key bond lengths and angles will be provided here. Note: Direct access to the primary crystallographic data from CCDC entry 196517 or the associated publication (DOI: 10.1021/ic0256720) is required for precise values.

Table 3: Selected Bond Lengths and Angles for **Pentanamide**

Parameter	Atom Pair/Triplet	Value (Å or °)
Bond Length	C1=O1	Value from CCDC 196517
	C1-N1	Value from CCDC 196517
	C1-C2	Value from CCDC 196517
	C2-C3	Value from CCDC 196517
Bond Angle	O1=C1-N1	Value from CCDC 196517
	O1=C1-C2	Value from CCDC 196517
	N1-C1-C2	Value from CCDC 196517

| | C1-C2-C3 | Value from CCDC 196517 |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule's structure and electronic environment.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 4: ^1H NMR Spectroscopic Data for **Pentanamide** (CDCl_3 , 90 MHz)

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
-NH₂	6.4, 5.9	Broad Singlet	2H
-CH ₂ -C=O	2.22	Triplet	2H
-CH ₂ -CH ₂ -C=O	1.60	Multiplet	2H
CH ₃ -CH ₂ -	1.37	Multiplet	2H

| CH₃- | 0.93 | Triplet | 3H |

Table 5: ^{13}C NMR Spectroscopic Data for **Pentanamide** (CDCl_3)

Carbon Atom	Chemical Shift (δ) ppm (Predicted)
C=O	~175
-CH ₂ -C=O	~36
-CH ₂ -CH ₂ -C=O	~28
CH ₃ -CH ₂ -	~22

| CH₃- | ~14 |

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 6: Key IR Absorption Bands for **Pentanamide**

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)
N-H	Symmetric & Asymmetric Stretch	~3350, 3180
C-H (sp ³)	Stretch	~2960-2870
C=O (Amide I)	Stretch	~1650
N-H	Bend (Amide II)	~1620

| C-N | Stretch | ~1420 |

2.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 7: Major Fragments in the Mass Spectrum of **Pentanamide**

m/z	Proposed Fragment Ion	Notes
101	[C ₅ H ₁₁ NO] ⁺	Molecular Ion (M ⁺)
59	[CH ₂ CONH ₂] ⁺	Base Peak, from McLafferty rearrangement
44	[CONH ₂] ⁺	Resulting from α-cleavage

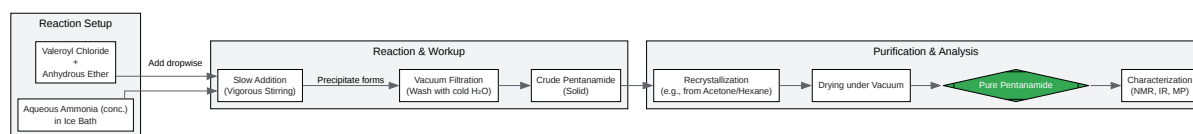
| 72 | [C₄H₈NO]⁺ | Loss of an ethyl radical |

Synthesis of Pentanamide: Experimental Protocol

Pentanamide can be reliably synthesized via several standard organic chemistry methods. The reaction of an acid chloride with ammonia is a common and efficient laboratory-scale preparation.

Workflow for Synthesis from Valeroyl Chloride

The overall workflow for the synthesis, workup, and purification of **pentanamide** is depicted below.



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Fig 1. Experimental workflow for the synthesis of **pentanamide**.

Detailed Methodology

Reagents and Equipment:

- Valeroyl chloride (1.0 eq)
- Concentrated aqueous ammonia (~28-30%, 2.5 eq)
- Anhydrous diethyl ether
- Deionized water
- Acetone, Hexane (for recrystallization)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, vacuum flask

Procedure:

- A solution of concentrated aqueous ammonia (2.5 eq) is placed in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C.

- Valeroyl chloride (1.0 eq) is dissolved in a minimal amount of anhydrous diethyl ether and transferred to a dropping funnel.
- The valeroyl chloride solution is added dropwise to the cooled, vigorously stirred ammonia solution over 30 minutes. The temperature should be maintained below 10 °C. A white precipitate will form immediately.
- After the addition is complete, the mixture is stirred for an additional hour at room temperature to ensure the reaction goes to completion.
- The solid crude product is collected by vacuum filtration using a Buchner funnel.
- The filter cake is washed with several portions of cold deionized water to remove ammonium chloride and excess ammonia.
- The crude **pentanamide** is purified by recrystallization. It is dissolved in a minimum amount of hot acetone, and hexane is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
- The purified crystals are collected by vacuum filtration, washed with a small amount of cold hexane, and dried under vacuum.
- The final product's identity and purity are confirmed by melting point determination, IR, and NMR spectroscopy.

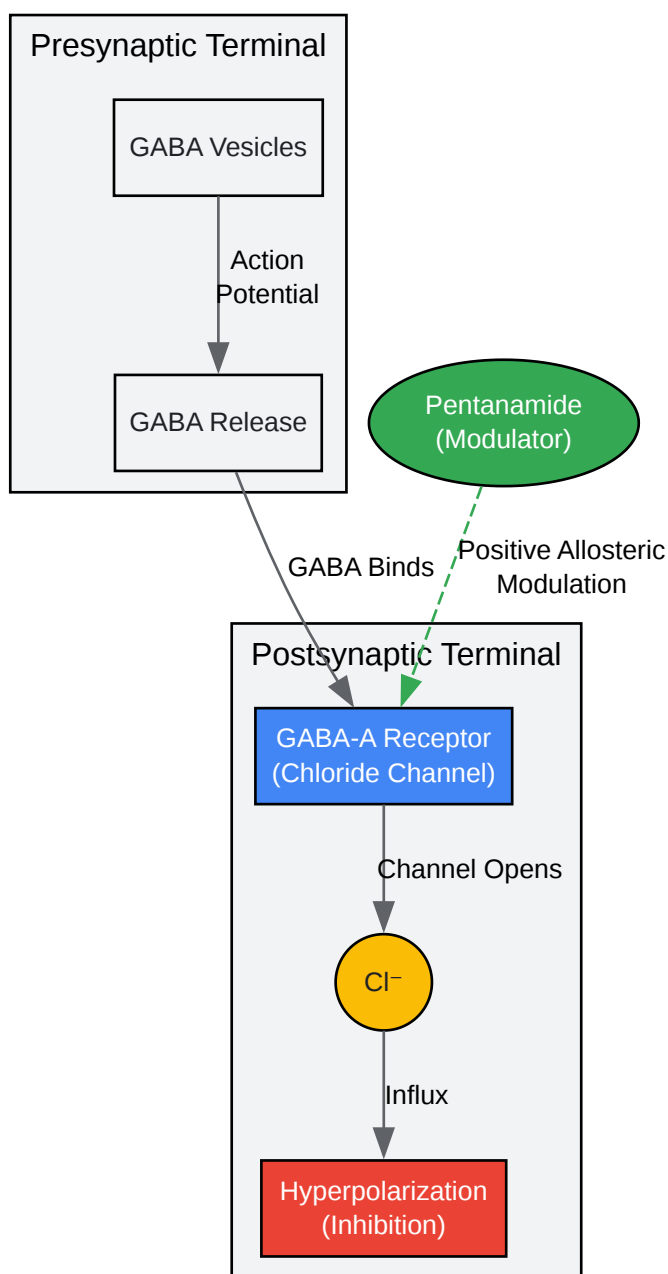
Biological Context and Potential Signaling Pathways

While **pentanamide** itself is not a widely studied therapeutic agent, its structural relatives, particularly valproic acid and its derivatives, are well-known for their activity in the central nervous system (CNS) as anticonvulsants and mood stabilizers. The proposed mechanism for many of these related compounds involves the modulation of GABAergic neurotransmission. It is hypothesized that short-chain fatty amides may exert a similar, albeit weaker, effect.

Proposed Mechanism of Action at the GABAergic Synapse

The primary inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA). GABA exerts its effect by binding to the GABA-A receptor, a ligand-gated ion channel that, upon activation, allows chloride ions (Cl^-) to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.

Compounds like **pentanamide** are postulated to act as positive allosteric modulators of the GABA-A receptor. They are thought to bind to a site on the receptor distinct from the GABA binding site, causing a conformational change that enhances the receptor's affinity for GABA or increases the channel's opening frequency or duration when GABA is bound. This potentiates the natural inhibitory signal of GABA.



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*Fig 2. Proposed modulation of GABAergic signaling by **pentanamide**.*

This enhanced inhibition at the synaptic level could theoretically contribute to anxiolytic or anticonvulsant effects by dampening excessive neuronal excitability. Further research, including binding assays and electrophysiological studies, is required to validate this hypothesis for **pentanamide** specifically and to determine its potency and efficacy.

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